[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride
Overview
Description
[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.67 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which [2-(1h-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
For instance, some benzimidazole derivatives can bind to DNA grooves and have peroxide mediated DNA-cleavage properties .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that some benzimidazole derivatives have high cytotoxic activities .
Biochemical Analysis
Biochemical Properties
[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to DNA, affecting gene expression and cellular replication processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with transcription factors, proteins that regulate gene expression by binding to specific DNA sequences . By modulating the activity of these transcription factors, it can influence the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key enzymes . These changes can lead to alterations in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via active transport, a process that requires energy and involves specific transport proteins . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride typically involves the reaction of benzimidazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride include other benzimidazole derivatives such as:
- 2-(1H-benzimidazol-2-yl)ethanamine
- 2-(1H-benzimidazol-2-yl)propanoic acid
- 2-(1H-benzimidazol-2-yl)acetonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)prop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;/h2-5H,1,6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSUNTYVOFMZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)C1=NC2=CC=CC=C2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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